N-(4-(2-oxo-2-((4-(pyridin-3-yl)thiazol-2-yl)amino)ethyl)thiazol-2-yl)cinnamamide

Description

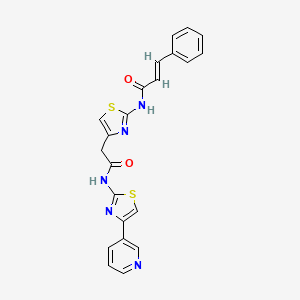

N-(4-(2-oxo-2-((4-(pyridin-3-yl)thiazol-2-yl)amino)ethyl)thiazol-2-yl)cinnamamide is a thiazole-based compound featuring a cinnamamide moiety linked to a thiazole ring, which is further connected via a 2-oxoethyl bridge to a second thiazole substituted with pyridin-3-yl (Figure 1). This structure combines aromaticity, hydrogen-bonding capacity (pyridine), and conformational flexibility, making it a candidate for therapeutic applications, particularly in enzyme inhibition (e.g., proteases or kinases) .

Properties

IUPAC Name |

(E)-N-[4-[2-oxo-2-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]ethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N5O2S2/c28-19(9-8-15-5-2-1-3-6-15)26-21-24-17(13-30-21)11-20(29)27-22-25-18(14-31-22)16-7-4-10-23-12-16/h1-10,12-14H,11H2,(H,24,26,28)(H,25,27,29)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKAREMAZERLQHP-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)CC(=O)NC3=NC(=CS3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)CC(=O)NC3=NC(=CS3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. The specific targets would depend on the exact structure of the derivative and the biological context in which it is used.

Mode of Action

For instance, the thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom. These interactions can lead to changes in the target molecules, potentially altering their function.

Biochemical Analysis

Biochemical Properties

Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules. They often exhibit moderate activity as GPCR ligands, ion channel modulators, kinase inhibitors, nuclear receptor ligands, protease inhibitors, and enzyme inhibitors.

Biological Activity

N-(4-(2-oxo-2-((4-(pyridin-3-yl)thiazol-2-yl)amino)ethyl)thiazol-2-yl)cinnamamide, a complex organic molecule, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following structural formula:

Molecular Weight: 427.5 g/mol

CAS Number: 1211294-24-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of thiazole and pyridine rings suggests potential interactions with enzyme systems and receptors involved in cellular signaling pathways.

Key Mechanisms Identified:

- Nrf2/ARE Pathway Activation : Similar compounds have shown to activate the Nrf2/ARE pathway, which is crucial for cellular defense against oxidative stress. This pathway regulates the expression of antioxidant proteins that protect against cellular damage .

- Anticancer Activity : Research indicates that derivatives of thiazole and cinnamamide structures exhibit significant anticancer properties through the induction of apoptosis in cancer cells and inhibition of tumor growth.

- Antimicrobial Properties : Some studies have demonstrated that similar thiazole derivatives possess moderate to good antibacterial activity, suggesting potential applications in treating infections .

Biological Activity Data

The following table summarizes the biological activities reported for similar compounds:

Case Studies

- Hepatoprotective Effects : A study on N-phenyl cinnamamide derivatives indicated that they protect hepatocytes from oxidative stress by enhancing glutathione synthesis via the Nrf2 pathway . While specific data on N-(4-(2-oxo...) is limited, its structural similarities suggest potential hepatoprotective effects.

- Anticancer Research : A recent study evaluated a series of thiazole derivatives, revealing that compounds with similar structures induced apoptosis in various cancer cell lines, highlighting their potential as anticancer agents.

- Antimicrobial Screening : Compounds related to this structure showed promising antibacterial activity against gram-positive and gram-negative bacteria, indicating a broad spectrum of antimicrobial efficacy .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares core structural motifs with several analogues (Table 1):

Notes:

- Target Compound : The pyridin-3-yl-thiazole group enhances π-π stacking and hydrogen bonding compared to simpler aryl substituents (e.g., bromo or methyl in ).

- Cinnamamide vs.

- Ethyl Bridge Variations: Substituting the pyridinylthiazole group with p-tolylamino () or thiophen-2-yl-ethylamino () alters electronic properties and steric bulk, affecting target binding.

*Estimated based on structural similarity.

Key Differences :

- Compounds with morpholinomethyl or methylpiperazinyl substituents () require additional steps for introducing cyclic amines, whereas the target compound’s pyridinyl-thiazole group may involve Suzuki coupling .

Physicochemical Properties

Pharmacological Potential

- Enzyme Inhibition : The pyridinyl-thiazole moiety may enhance binding to proteases (e.g., SARS-CoV-2 Mpro) compared to simpler thiazoles, as seen in .

- Bioactivity: Analogues with morpholinomethyl groups () show antibacterial activity, suggesting the target compound’s pyridinyl group could be optimized for similar or expanded effects .

- Toxicity: The ethyl bridge’s 2-oxo group may reduce metabolic stability compared to non-ketone analogues (e.g., ) .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(4-(2-oxo-2-((4-(pyridin-3-yl)thiazol-2-yl)amino)ethyl)thiazol-2-yl)cinnamamide?

The synthesis typically involves coupling thiazole-amide intermediates with cinnamoyl derivatives. For example, acylation of 4-(pyridin-3-yl)thiazol-2-amine with a chloroethyl oxo-thiazole intermediate can be performed using dry pyridine as a base and solvent. Reaction conditions (e.g., ice bath, 6-hour stirring) and purification steps (e.g., recrystallization in ethyl acetate/hexane) are critical for yield optimization . Parallel methods for analogous thiazole-amide derivatives highlight the use of acyl halides and controlled stoichiometry to minimize side reactions .

Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

- IR Spectroscopy : Confirms carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3200–3400 cm⁻¹) functional groups .

- NMR Spectroscopy :

- ¹H NMR: Assigns protons on pyridine (δ 8.5–9.0 ppm), thiazole (δ 7.0–7.5 ppm), and cinnamamide (δ 6.5–7.5 ppm for aromatic protons; δ 6.2–6.5 ppm for conjugated double bonds) .

- ¹³C NMR: Identifies carbonyl carbons (δ 165–175 ppm) and quaternary carbons in heterocycles .

- Mass Spectrometry : Validates molecular weight via ESI-MS or HRMS, ensuring no fragmentation during ionization .

Q. How can reaction yields be optimized during synthesis?

Key strategies include:

- Catalyst Selection : Use of copper iodide or palladium catalysts for coupling reactions (e.g., Suzuki-Miyaura for pyridyl-thiazole linkages) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, pyridine) enhance nucleophilicity in acylation steps .

- Temperature Control : Reflux in ethanol (70–80°C) for 8–12 hours ensures complete cyclization .

Advanced Research Questions

Q. How should contradictory biological activity data be addressed in preclinical studies?

Contradictions may arise from impurities, assay variability, or structural misassignment. For example, a study on cinnamamide derivatives initially reported anti-tumor activity for compounds 7n and 7o , but corrections later revealed mislabeled structures . To resolve discrepancies:

- Replication : Repeat assays with independently synthesized batches.

- Orthogonal Assays : Combine MTT cytotoxicity assays with Western blotting (e.g., caspase-3 activation) to confirm mechanisms .

- Structural Verification : Use 2D NMR (e.g., HSQC, HMBC) to validate connectivity, especially for stereoisomers .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

- Substituent Variation : Modify the pyridine ring (e.g., electron-withdrawing groups at position 3) or cinnamamide’s phenyl group (e.g., para-nitro for enhanced π-stacking) to assess bioactivity shifts .

- Bioisosteric Replacement : Replace the thiazole ring with oxadiazole (e.g., ) to evaluate metabolic stability .

- Pharmacophore Mapping : Use X-ray crystallography or docking studies to identify key hydrogen-bonding interactions (e.g., amide NH with kinase ATP-binding pockets) .

Q. How can complex NMR spectra of this compound be interpreted?

- Decoupling Experiments : Suppress coupling between adjacent protons (e.g., thiazole H and pyridine H) .

- DEPT-135 NMR : Differentiates CH₃, CH₂, and CH groups in crowded regions (e.g., ethyl linker at δ 2.5–3.5 ppm) .

- Dynamic NMR : Resolve rotational isomers of the cinnamamide double bond by variable-temperature experiments .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

- Matrix Interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma proteins .

- Detection Limits : Employ UPLC-MS/MS with MRM transitions (e.g., m/z 500 → 300 for quantification) for sensitivity down to 1 ng/mL .

- Stability Testing : Monitor pH-dependent degradation (e.g., amide hydrolysis in acidic conditions) via accelerated stability studies .

Q. How can synthetic byproducts be identified and minimized?

- HPLC-PDA : Detect impurities at 254 nm; common byproducts include unreacted thiazole intermediates (retention time ~5–7 minutes) .

- Reaction Monitoring : Use in-situ FTIR to track carbonyl formation and optimize reaction time .

- Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) to improve safety and reduce side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.